Itsomo
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Overview
Description
3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one: is a chemical compound with the molecular formula C14H19NO5S and a molecular weight of 313.37 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one typically involves the reaction of oxazolidinone derivatives with toluenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the toluenesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Research is ongoing to understand its mechanism of action and therapeutic potential .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functions .
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes essential for microbial growth and survival .
Comparison with Similar Compounds
- 3-Isopropyl-5-(4-methylphenylsulfonyloxymethyl)oxazolidin-2-one
- 3-Isopropyl-5-(4-chlorophenylsulfonyloxymethyl)oxazolidin-2-one
- 3-Isopropyl-5-(4-nitrophenylsulfonyloxymethyl)oxazolidin-2-one
Comparison: Compared to these similar compounds, 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one is unique due to its specific toluenesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective .
Properties
CAS No. |
115744-13-3 |
---|---|
Molecular Formula |
C14H19NO5S |
Molecular Weight |
313.37 g/mol |
IUPAC Name |
[(5R)-2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H19NO5S/c1-10(2)15-8-12(20-14(15)16)9-19-21(17,18)13-6-4-11(3)5-7-13/h4-7,10,12H,8-9H2,1-3H3/t12-/m1/s1 |
InChI Key |
VSBCXARDKFKTHY-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CN(C(=O)O2)C(C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C |
Synonyms |
3-isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one ITSOMO |
Origin of Product |
United States |
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